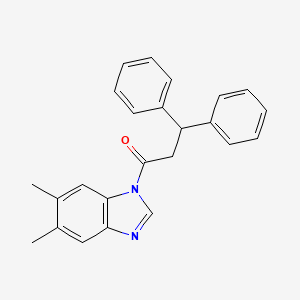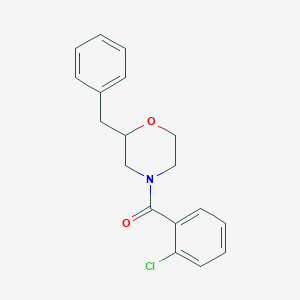![molecular formula C25H36FN3O3 B6025292 1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6025292.png)
1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that belongs to the class of phenoxypropanolamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with ethyl halides under basic conditions.
Attachment of the Fluoromethylphenyl Group: This step involves the nucleophilic substitution reaction where the piperazine nitrogen attacks the fluoromethylphenyl halide.
Formation of the Phenoxypropanolamine Backbone: The final step involves the reaction of the intermediate with 2-methoxyphenol and epichlorohydrin under basic conditions to form the phenoxypropanolamine backbone.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: Beta-adrenergic receptors, enzymes involved in metabolic pathways.
Pathways Involved: The compound may modulate signaling pathways related to cardiovascular function, metabolism, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-adrenergic receptor antagonist.
Metoprolol: Another beta-blocker used in the treatment of hypertension.
Atenolol: A selective beta1 receptor antagonist.
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol is unique due to its specific structural features, such as the presence of the fluoromethylphenyl group and the ethylpiperazine moiety, which may confer distinct pharmacological properties compared to other beta-blockers.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36FN3O3/c1-4-28-9-11-29(12-10-28)17-22(30)18-32-24-8-7-21(14-25(24)31-3)16-27-15-20-6-5-19(2)23(26)13-20/h5-8,13-14,22,27,30H,4,9-12,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTDMMGNJOPRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCC3=CC(=C(C=C3)C)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B6025221.png)
![3-(2-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6025223.png)
![2-[4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6025231.png)

![1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one](/img/structure/B6025244.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6025261.png)

![2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DINITROPHENOL](/img/structure/B6025269.png)
![1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)

![1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6025310.png)
![3-[1-[[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]propan-1-ol](/img/structure/B6025322.png)
![(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B6025330.png)
![cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone](/img/structure/B6025336.png)
